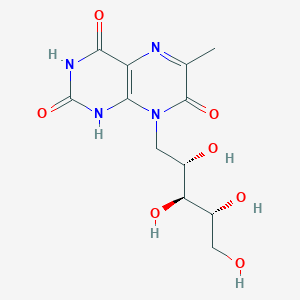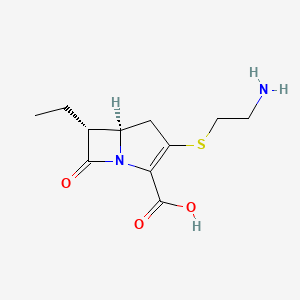
8-Dehydroxythienamycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NS-5 is a member of carbapenems.
Aplicaciones Científicas De Investigación
Structural Basis and Antibiotic Activity
- 8-Dehydroxythienamycin, a derivative of aminoglycoside antibiotics, possesses a unique structural feature crucial for its biological activity. This central structural component, similar to 2-deoxystreptamine in most aminoglycosides, plays a significant role in the broad antibacterial spectrum and efficacy of these antibiotics, particularly against Gram-negative bacteria (Busscher, Rutjes, & van Delft, 2005).
Potential in Treating Multidrug-Resistant Strains
- In light of the increasing frequency of resistant bacterial strains, 8-Dehydroxythienamycin may be considered as a potential alternative in combating such pathogens. Research on fosfomycin has highlighted the need to reconsider the value of older antibiotics in treating multidrug-resistant bacteria, indicating a similar potential for 8-Dehydroxythienamycin derivatives (Falagas, Giannopoulou, Kokolakis, & Rafailidis, 2008).
Role in Latent Malaria Therapy
- 8-Dehydroxythienamycin's structure is related to 8-aminoquinoline, a class that has been pivotal in latent malaria therapy. The compound's structural similarities to 8-aminoquinolines, known for their role in malaria treatment, suggest potential applications in similar therapeutic domains (Baird, 2019).
Biosynthesis and Post-Translational Modifications
- The biosynthesis of compounds like 8-Dehydroxythienamycin involves complex post-translational modifications, as observed in the production of lantibiotics such as cinnamycin. These modifications are crucial for the interaction of such compounds with their biological targets, indicating a similar significance in the biosynthesis of 8-Dehydroxythienamycin (Ökesli, Cooper, Fogle, & van der Donk, 2011).
Antibacterial Activity
- The structure of 8-Dehydroxythienamycin, similar to other bacteriocins, shows promise in broad-spectrum antibacterial activity. Research on bacteriocins from Bacillus spp. demonstrates the potential of such structures in inhibiting a range of bacteria, including clinically relevant pathogens, which could be extrapolated to the activities of 8-Dehydroxythienamycin (Bizani & Brandelli, 2002).
Propiedades
Número CAS |
74806-75-0 |
|---|---|
Nombre del producto |
8-Dehydroxythienamycin |
Fórmula molecular |
C11H16N2O3S |
Peso molecular |
256.32 g/mol |
Nombre IUPAC |
(5R,6R)-3-(2-aminoethylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O3S/c1-2-6-7-5-8(17-4-3-12)9(11(15)16)13(7)10(6)14/h6-7H,2-5,12H2,1H3,(H,15,16)/t6-,7-/m1/s1 |
Clave InChI |
PSJNLRROOZKIHF-RNFRBKRXSA-N |
SMILES isomérico |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |
SMILES canónico |
CCC1C2CC(=C(N2C1=O)C(=O)O)SCCN |
Otros números CAS |
74806-75-0 |
Sinónimos |
8-dehydroxythienamycin 8-deshydroxythienamycin antibiotic NS-5 NS 5 NS-5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



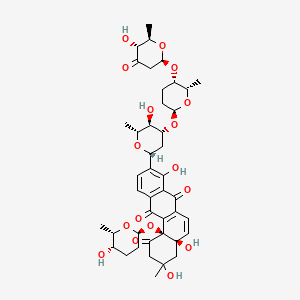
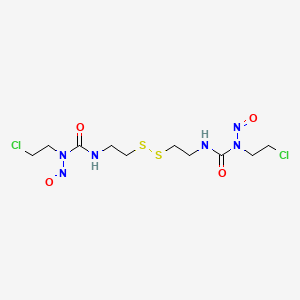
![5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-c]azepin-3-ol](/img/structure/B1208622.png)
![[(2R,3R,10S,12S,13R,14S,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-17-[(2R,5R)-1,5,6-trihydroxy-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] 3-hydroxy-5-[(2-methoxy-2-oxoethyl)amino]-3-methyl-5-oxopentanoate](/img/structure/B1208623.png)
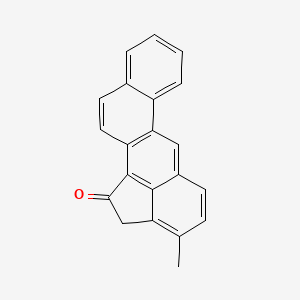
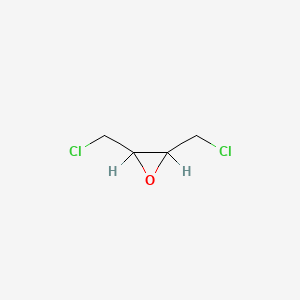
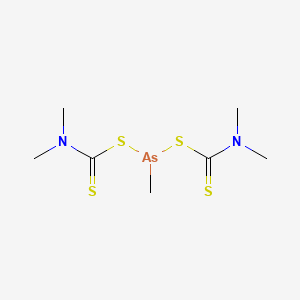
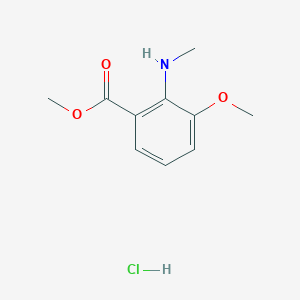
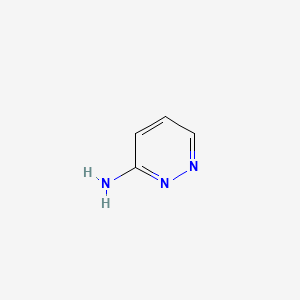
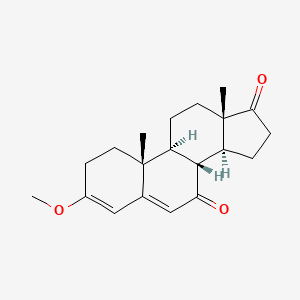
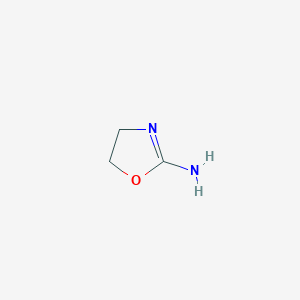
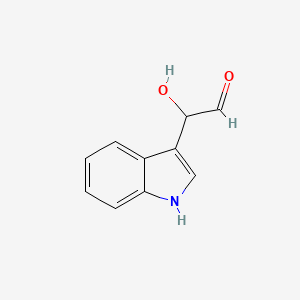
![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)
